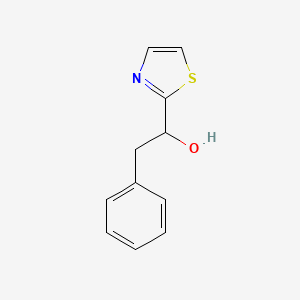
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) is a derivative of pyridinium, a class of compounds known for their wide range of applications in organic synthesis, pharmaceuticals, and materials science. This compound features a pyridinium ring substituted with an aminocarbonyl group at the 2-position and a methyl group at the 1-position. The unique structure of this compound allows it to participate in various chemical reactions and makes it a valuable building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) typically involves the reaction of pyridine with an appropriate aminocarbonyl precursor under controlled conditions. One common method is the Kröhnke pyridine synthesis, which involves the condensation of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds . This reaction proceeds via a Michael addition followed by cyclization to form the pyridinium ring.
Industrial Production Methods
In an industrial setting, the production of Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine or piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position of the pyridinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetic acid to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted pyridinium derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, catalysts, and ionic liquids.
Wirkmechanismus
The mechanism by which Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) exerts its effects involves interactions with various molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridinium derivatives such as:
Cyanomethyl pyridinium: Used in the synthesis of heterocyclic compounds.
Isoquinolinium salts: Employed in organic synthesis and as intermediates in pharmaceutical production.
Pyrylium salts: Utilized in the preparation of light emitters and photocatalysts.
Uniqueness
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H9N2O+ |
|---|---|
Molekulargewicht |
137.16 g/mol |
IUPAC-Name |
1-methylpyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C7H8N2O/c1-9-5-3-2-4-6(9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1 |
InChI-Schlüssel |
ZUSYYGDWLGXDSL-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1=CC=CC=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B12095064.png)


![2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B12095088.png)




![Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B12095114.png)

![N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
![5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12095153.png)
![N-[5-[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12095154.png)
